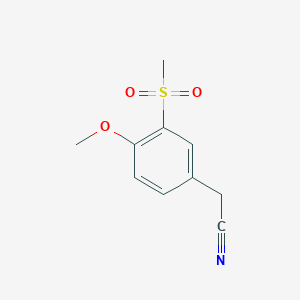
Carbamate de tert-butyle (2-(2-((6-chlorohexyl)oxy)éthoxy)éthyle)
Vue d'ensemble
Description
“tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate” is a chemical compound with the molecular formula C15H30ClNO4 . It has an average mass of 323.856 Da and a monoisotopic mass of 323.186340 Da . It is also known by its IUPAC name, 2-Methyl-2-propanyl (2-{2-[(6-chlorohexyl)oxy]ethoxy}ethyl)carbamate .
Synthesis Analysis
The synthesis of this compound involves several steps . Firstly, 2-(2-aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate (Boc2O) in an ethanol solution to protect the amino group. Then, the resulting tert-butyl (2-(2-hydroxy)ethyl) carbamate is condensed with 1-bromo-6-chlorohexane in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, this compound is deprotected in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group attached to a tert-butyl group and a 2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl group . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 14 freely rotating bonds .Chemical Reactions Analysis
The synthesis process of this compound involves several chemical reactions, including the protection of an amino group, a condensation reaction, and a deprotection reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 422.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.7±3.0 kJ/mol and a flash point of 209.3±25.9 °C . Its index of refraction is 1.458, and it has a molar refractivity of 85.2±0.3 cm3 . It also has a polar surface area of 57 Å2 and a polarizability of 33.8±0.5 10-24 cm3 .Applications De Recherche Scientifique
Intermédiaire en synthèse chimique
Ce composé est utilisé comme intermédiaire dans la synthèse d'autres produits chimiques . Il s'agit d'un composant crucial dans la production de divers composés en raison de sa structure et de sa réactivité uniques.
Synthèse de HaloTag O2 Tobramycine
Il est spécifiquement utilisé comme intermédiaire dans la synthèse de HaloTag O2 Tobramycine . HaloTag est une étiquette protéique qui peut être liée de manière covalente à un ligand HaloTag spécifique, qui peut être une petite molécule, une protéine, ou même un polymère synthétique. Cela en fait un outil précieux dans la recherche sur les protéines.
Préparation de 2-(2-((6-chlorohexyl)oxy)éthoxy)éthanamine
Ce composé est utilisé dans la préparation de 2-(2-((6-chlorohexyl)oxy)éthoxy)éthanamine . Cette méthode prépare avec succès le 2-(2-((6-chlorohexyl)oxy)éthoxy)éthanamine avec un rendement de 11,4 %, ce qui en fait un intermédiaire prometteur pour la synthèse d'un nouvel antibiotique .
Produits chimiques de laboratoire
Il est utilisé dans la fabrication de produits chimiques de laboratoire . Ces produits chimiques sont utilisés dans divers montages de laboratoire pour des expériences, des recherches et des développements.
Recherche scientifique et développement
Ce composé est utilisé dans la recherche scientifique et le développement . Il est utilisé dans divers domaines d'étude, notamment la chimie, la biologie et la médecine.
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30ClNO4/c1-15(2,3)21-14(18)17-9-11-20-13-12-19-10-7-5-4-6-8-16/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCBXSJBGIUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



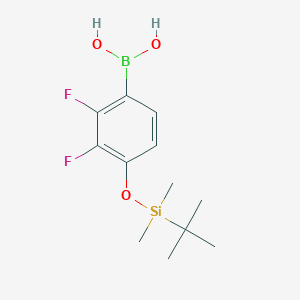
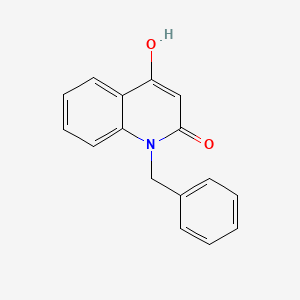
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
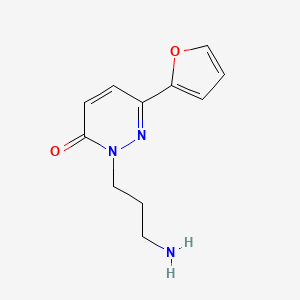
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
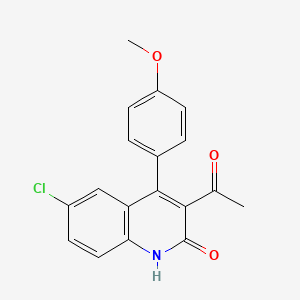
![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)


![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)


